
3-(2-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is commonly referred to as FPPP. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
1. CCR2 Receptor Antagonism for In Vivo Evaluation
A study outlined the discovery of a novel class of CCR2 receptor antagonists, highlighting the systematic examination and modification of the central aromatic portion leading to the development of compounds with high binding affinity and selectivity towards chemokine receptors. This research signifies the potential for extensive in vivo evaluations due to the promising pharmacokinetic profile of these compounds (Butora et al., 2006).
2. Key Intermediate Synthesis for Neuroleptic Agents
The synthesis of key intermediates for Fluspirilen and Penfluridol, two neuroleptic agents, was achieved through a preparative route involving rhodium-catalyzed hydroformylation. This process underscores the importance of specific chemical transformations in the synthesis of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group (Botteghi et al., 2001).
3. Crystal Forms of Paroxetine Hydrochloride
Research on paroxetine hydrochloride, an antidepressant, involved analyzing two crystal forms to understand its structure better. This study provides insights into the crystallography of pharmaceutical compounds, which is crucial for drug formulation and stability studies (Yokota et al., 1999).
4. Quantum Chemical and Molecular Dynamic Simulation Studies
A study on the corrosion inhibition properties of piperidine derivatives on iron demonstrates the interdisciplinary application of chemical compounds in materials science. By performing quantum chemical calculations and molecular dynamics simulations, the research provides insights into the adsorption behaviors and inhibition efficiencies of these derivatives (Kaya et al., 2016).
5. Synthesis of Piperidine Derivatives with Antitumor Activity
The synthesis and evaluation of novel piperidine derivatives for their antitumor activity illustrate the compound's potential application in cancer research. This area focuses on the development of new therapeutic agents by exploring the cytotoxic effects of chemically modified piperidines against tumor cell lines (Naito et al., 2005).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-18-4-2-1-3-16(18)5-6-19(24)22-13-15-7-10-23(11-8-15)20(25)17-9-12-26-14-17/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWKGZDGHBMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate](/img/structure/B2599790.png)
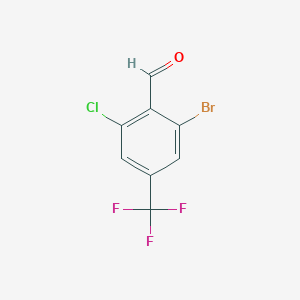
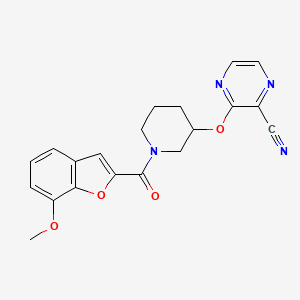
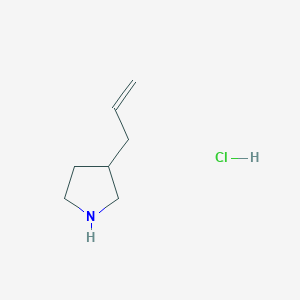

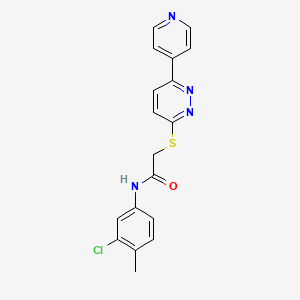
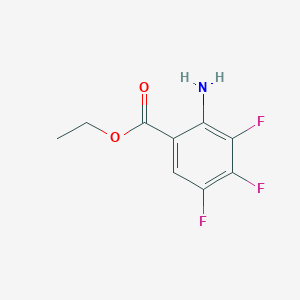




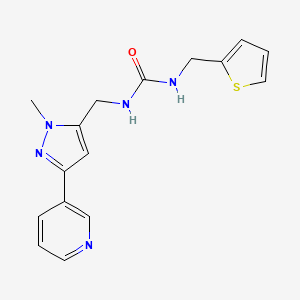
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)